molecular formula C27H25N5 B2457602 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877792-33-1

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2457602
CAS No.: 877792-33-1
M. Wt: 419.532
InChI Key: DSOQUHDYONPRMD-UHFFFAOYSA-N
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Description

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C27H25N5 and its molecular weight is 419.532. The purity is usually 95%.
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Biological Activity

The compound 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.

Structure and Properties

The compound's structure is characterized by the following molecular formula:

C20H22N4C_{20}H_{22}N_{4}

This structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its potential pharmacological applications.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study screened a library of compounds based on this scaffold for their activity against various cancer cell lines. The results showed that certain derivatives demonstrated promising growth inhibition in MDA-MB-231 (human breast cancer) cells. Notably, the compound was evaluated alongside known anticancer agents like YM155 and menadione to establish its efficacy.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDApoptosis induction
YM155MDA-MB-2310.5Survivin suppression
MenadioneMDA-MB-2310.8ROS generation

Antitubercular Activity

Another significant aspect of this compound is its potential as an antitubercular agent. A related study focused on pyrazolo[1,5-a]pyrimidine derivatives found that several compounds exhibited substantial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. The mechanism of action was linked to interference with mycolic acid biosynthesis rather than traditional pathways observed in other antitubercular drugs.

CompoundTarget PathogenIC50 (µM)Mechanism
This compoundM. tuberculosis H37RaTBDMycolic acid biosynthesis inhibition

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis in cancer cells by modulating key signaling pathways.
  • Inhibition of mTORC1 : Similar compounds have been noted to reduce mTORC1 activity, leading to increased autophagy and disruption of cellular growth signals.
  • Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes critical for survival, making it a candidate for further development as an antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines and M. tuberculosis. The findings underscored the importance of structural modifications in enhancing biological activity:

Study Overview

  • Objective : To evaluate the anticancer and antimicrobial properties of synthesized pyrazolo[1,5-a]pyrimidine derivatives.
  • Methodology : High-throughput screening against selected cell lines and pathogens.

Results Summary

The study identified several derivatives with enhanced potency compared to existing treatments. The data indicated a correlation between specific structural features and biological activity.

Properties

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5/c1-19-24(16-21-10-5-3-6-11-21)26(29-18-22-12-9-15-28-17-22)32-27(30-19)25(20(2)31-32)23-13-7-4-8-14-23/h3-15,17,29H,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOQUHDYONPRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CN=CC=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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